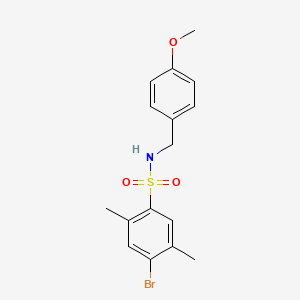

4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide

Description

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the 4-position, methyl groups at the 2- and 5-positions of the benzene ring, and a 4-methoxybenzylamine moiety attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-11-9-16(12(2)8-15(11)17)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPEVRWSNXDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 2,5-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the para position relative to the sulfonamide group.

Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step attaches the 4-methoxybenzyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thioethers).

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Amine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, leading to inhibition of their activity. For instance, studies suggest it interacts with enzymes involved in various metabolic pathways, which may be beneficial in drug development for conditions like cancer and inflammation.

- Receptor Modulation : This compound may modulate receptor signaling pathways crucial for therapeutic effects. Its ability to influence receptor activity positions it as a candidate for developing new pharmacological agents targeting specific diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis begins with readily available aromatic compounds.

- Bromination : Bromination is performed to introduce the bromine atom into the aromatic ring.

- Formation of the Sulfonamide : The sulfonamide group is introduced through a reaction with sulfonyl chlorides or related compounds.

- Final Modifications : Further modifications are made to achieve the desired methoxybenzyl substitution.

These synthetic routes allow for the exploration of structure-activity relationships (SAR) that can enhance the compound's efficacy and selectivity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For example:

- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide derivatives typically act by inhibiting enzymes that are crucial for bacterial growth or other biological processes. The bromine and methoxybenzyl groups may enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N-(4-Bromo-2,5-Dimethoxyphenyl)-4-Methoxybenzenesulphonamide (Compound 23) :

This compound shares bromine and methoxy substituents but differs in substitution patterns. The benzene ring in Compound 23 has 2,5-dimethoxy groups, whereas the target compound features 2,5-dimethyl groups. The 4-methoxybenzyl group in the target compound introduces additional steric bulk compared to the simpler methoxy-phenyl group in Compound 23.N-(4-Chlorobenzyl)-2,5-Dimethylbenzenesulfonamide :

Replacing bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may decrease steric hindrance and influence binding affinity in biological targets.

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects :

- The 4-methoxybenzyl group in the target compound likely enhances solubility in polar solvents compared to the cyclopentyl group in the analog from .

- Bromine vs. Chlorine : Bromine’s larger size and stronger electron-withdrawing effect may increase metabolic stability but reduce solubility compared to chlorine analogs .

Reactivity and Computational Studies

- This finding implies that the sulfonamide sulfur in the target compound may also exhibit low catalytic interference, enabling clean functionalization.

Biological Activity

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a critical component in bacterial folic acid synthesis.

- Molecular Formula : C15H18BrN1O2S1

- Molecular Weight : 360.28 g/mol

- CAS Number : 329939-43-7

The biological activity of this compound primarily involves its inhibition of bacterial enzymes. The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, disrupting folic acid synthesis and ultimately inhibiting bacterial growth. This mechanism is crucial for the development of new antimicrobial agents, especially against resistant strains.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. Studies have shown that this compound displays significant inhibitory effects on a variety of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 64 |

These results suggest that the compound may serve as a promising candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various sulfonamides, including this compound. The study found that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .

- Anticancer Mechanism Exploration : Another research article focused on the anticancer properties of sulfonamides and highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways .

- Synergistic Effects with Other Antibiotics : A recent study explored the synergistic effects of this compound when used in combination with other antibiotics. The results indicated enhanced antibacterial activity against multi-drug resistant strains when combined with beta-lactams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.